Cas no 68575-35-9 (2-(3,5-Dichlorophenyl)propan-2-ol)

2-(3,5-Dichlorophenyl)propan-2-ol is a chlorinated aromatic alcohol with potential applications as an intermediate in organic synthesis and pharmaceutical development. Its structure, featuring a tertiary alcohol group and dichlorophenyl moiety, offers reactivity suitable for further functionalization, such as etherification or esterification. The dichlorinated aromatic ring enhances stability and may contribute to specific electronic or steric effects in downstream reactions. This compound is particularly relevant in the synthesis of agrochemicals or bioactive molecules where halogenated aromatic systems are desired. Proper handling is advised due to potential hazards associated with chlorinated organics. Its purity and well-defined structure make it a reliable building block for research and industrial applications.
2-(3,5-Dichlorophenyl)propan-2-ol structure
68575-35-9 structure
Product Name:2-(3,5-Dichlorophenyl)propan-2-ol
CAS No:68575-35-9
MF:C9H10Cl2O
MW:205.081100940704
MDL:MFCD14706701
CID:510352
PubChem ID:110603
Update Time:2025-10-29

2-(3,5-Dichlorophenyl)propan-2-ol Chemical and Physical Properties

Names and Identifiers

    • 2-(3,5-Dichlorophenyl)propan-2-ol
    • Benzenemethanol,3,5-dichloro-a,a-dimethyl-
    • CS-0454923
    • FT-0727402
    • SCHEMBL2646961
    • Benzenemethanol, 3,5-dichloro-.alpha.,.alpha.-dimethyl-
    • MFCD14706701
    • AKOS023097407
    • 3,5-dichloro-alpha,alpha-dimethylbenzyl alcohol
    • LZJXTXRCENENLT-UHFFFAOYSA-N
    • 68575-35-9
    • 2-(3,5-DICHLOROPHENYL)-2-PROPANOL
    • Benzenemethanol, 3,5-dichloro-alpha,alpha-dimethyl-
    • DTXSID8071697
    • DB-019409
    • HS-6200
    • MDL: MFCD14706701
    • Inchi: 1S/C9H10Cl2O/c1-9(2,12)6-3-7(10)5-8(11)4-6/h3-5,12H,1-2H3
    • InChI Key: LZJXTXRCENENLT-UHFFFAOYSA-N
    • SMILES: ClC1C=C(C=C(C=1)C(C)(C)O)Cl

Computed Properties

  • Exact Mass: 204.011
  • Monoisotopic Mass: 204.011
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 149
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 20.2A^2
  • XLogP3: 2.9

Experimental Properties

  • Density: 1.273
  • Boiling Point: 261 ºC
  • Flash Point: 113 ºC
  • Refractive Index: 1.55
  • PSA: 20.23000
  • LogP: 3.22080

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2-(3,5-Dichlorophenyl)propan-2-ol Related Literature

Additional information on 2-(3,5-Dichlorophenyl)propan-2-ol

Introduction to 2-(3,5-Dichlorophenyl)propan-2-ol (CAS No. 68575-35-9)

2-(3,5-Dichlorophenyl)propan-2-ol, identified by its Chemical Abstracts Service (CAS) number 68575-35-9, is a significant compound in the realm of organic chemistry and pharmaceutical research. This compound belongs to the class of aromatic alcohols, characterized by its unique structural framework that combines a propan-2-ol moiety with a 3,5-dichlorophenyl group. The presence of chlorine atoms at the 3 and 5 positions of the phenyl ring introduces a distinct electronic and steric environment, making this molecule a versatile intermediate in synthetic chemistry and a potential candidate for various biochemical applications.

The molecular structure of 2-(3,5-Dichlorophenyl)propan-2-ol consists of a phenyl ring substituted with two chlorine atoms and an isopropyl alcohol group attached to the para position relative to one of the chlorine atoms. This configuration imparts specific chemical properties that have garnered interest from researchers in multiple disciplines. The dichlorophenyl moiety enhances electrophilicity, facilitating reactions such as nucleophilic substitution and coupling, while the hydroxyl group allows for further functionalization via oxidation or esterification.

In recent years, 2-(3,5-Dichlorophenyl)propan-2-ol has been explored in the context of drug discovery and development. Its structural features make it a valuable building block for synthesizing more complex molecules with potential therapeutic effects. For instance, derivatives of this compound have been investigated for their antimicrobial and anti-inflammatory properties. The dichlorophenyl group is known to interact with biological targets such as enzymes and receptors, modulating their activity in ways that could lead to novel drug candidates.

One of the most compelling aspects of 2-(3,5-Dichlorophenyl)propan-2-ol is its role in the synthesis of biologically active compounds. Researchers have leveraged its reactivity to develop intermediates for small-molecule drugs targeting neurological disorders. The hydroxyl group can be transformed into esters or ethers, which are common functional groups in many pharmaceuticals. Additionally, the dichlorophenyl ring can serve as a scaffold for designing molecules that mimic natural bioactive compounds, enhancing their binding affinity to therapeutic targets.

The compound's utility extends beyond pharmaceutical applications. In materials science, 2-(3,5-Dichlorophenyl)propan-2-ol has been used as a precursor in the synthesis of polymers and coatings. Its ability to undergo polymerization reactions makes it useful in creating materials with specific mechanical and thermal properties. Furthermore, its solubility characteristics allow it to be incorporated into formulations used in industrial processes, where precise control over molecular weight and distribution is essential.

Recent advancements in synthetic methodologies have further highlighted the importance of 2-(3,5-Dichlorophenyl)propan-2-ol. Techniques such as transition-metal-catalyzed cross-coupling reactions have enabled more efficient and selective transformations of this compound into higher-value products. These methods have not only improved yields but also reduced waste, aligning with the growing emphasis on green chemistry principles in industrial applications.

The pharmacological potential of derivatives derived from CAS No. 68575-35-9 continues to be an area of active investigation. Studies have demonstrated that modifications to the phenyl ring or the hydroxyl group can significantly alter biological activity. For example, replacing one chlorine atom with a fluorine atom can enhance metabolic stability while maintaining or even increasing binding affinity to biological targets. Such structural optimizations are crucial for developing drugs that are both effective and safe.

Another intriguing aspect of 2-(3,5-Dichlorophenyl)propan-2-ol is its role in computational chemistry and molecular modeling. Its well-defined structure makes it an ideal candidate for studying intermolecular interactions using computational methods. These studies can provide insights into how the compound behaves in different environments, helping researchers design experiments that maximize its utility in synthetic or biological applications.

The future prospects for CAS No. 68575-35-9 are promising, with ongoing research aimed at uncovering new applications and refining synthetic routes. As our understanding of molecular interactions grows, so does the potential for this compound to contribute to advancements across multiple fields. Whether it is through drug development or materials science, 2-(3,5-Dichlorophenyl)propan-2-ol remains a cornerstone of modern chemical research.

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